molecular formula C15H16BrNO B5125014 (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine

(2-bromo-4-methylphenyl)(2-methoxybenzyl)amine

Cat. No. B5125014
M. Wt: 306.20 g/mol
InChI Key: ORXGGYOHMVTPDX-UHFFFAOYSA-N
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Description

(2-bromo-4-methylphenyl)(2-methoxybenzyl)amine, also known as BMB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. BMB is a small molecule that belongs to the class of aryl alkylamines and has a molecular weight of 296.25 g/mol.

Mechanism of Action

The mechanism of action of (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine is not fully understood, but it is thought to involve the inhibition of specific enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels in the brain, which can improve cognitive function. This compound has also been found to interact with the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to exhibit antiproliferative effects against several cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been reported to have antimicrobial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine is its versatility in terms of its potential applications. This compound has been found to exhibit a range of biological activities, which makes it a promising candidate for drug discovery and medicinal chemistry. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's disease. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Another area of interest is the development of this compound-based drugs for the treatment of cancer. This compound has been found to exhibit antiproliferative effects against several cancer cell lines, which makes it a promising candidate for further research. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in drug discovery and medicinal chemistry. It has been found to exhibit a range of biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects. This compound has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. While there are some limitations to the use of this compound in certain experimental settings, further research is needed to fully understand its potential applications in medicine.

Synthesis Methods

(2-bromo-4-methylphenyl)(2-methoxybenzyl)amine can be synthesized using a multistep synthetic route that involves the reaction of 2-bromo-4-methylphenylboronic acid with 2-methoxybenzylamine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of this compound as a white solid with a yield of 52%.

Scientific Research Applications

(2-bromo-4-methylphenyl)(2-methoxybenzyl)amine has been shown to have potential applications in drug discovery and medicinal chemistry. It has been reported to exhibit a range of biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects. This compound has also been found to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

2-bromo-N-[(2-methoxyphenyl)methyl]-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-11-7-8-14(13(16)9-11)17-10-12-5-3-4-6-15(12)18-2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXGGYOHMVTPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC=CC=C2OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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